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Compound of Interest

Compound Name: 4-Bromocyclohexanone

Cat. No.: B110694 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Bromocyclohexanone (CAS No. 22460-52-2), a key intermediate in organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data of this compound.

Please note: Experimentally obtained spectra for 4-Bromocyclohexanone are not readily

available in public-domain databases. The data presented herein is predicted based on the

compound's structure and spectroscopic data from analogous compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromocyclohexanone.

These predictions are derived from the analysis of its structural features and comparison with

similar halogenated cyclohexanones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 - 4.7 m 1H H-4 (CH-Br)

~2.8 - 3.0 m 2H H-2a, H-6a (axial)

~2.4 - 2.6 m 2H
H-2e, H-6e

(equatorial)

~2.2 - 2.4 m 2H H-3a, H-5a (axial)

~2.0 - 2.2 m 2H
H-3e, H-5e

(equatorial)

Note: The chemical shifts are approximate. The protons on the cyclohexanone ring are

expected to show complex splitting patterns (m = multiplet) due to coupling with adjacent

protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~208 - 212 C=O (C-1)

~50 - 55 CH-Br (C-4)

~40 - 45 CH₂ (C-2, C-6)

~35 - 40 CH₂ (C-3, C-5)

Note: The carbonyl carbon (C=O) is expected to have the largest chemical shift. The carbon

bearing the bromine atom (CH-Br) will also be significantly downfield.

Predicted IR Data (Thin Film/KBr)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Medium-Strong C-H (sp³) stretching

~1715 - 1725 Strong C=O (ketone) stretching[1]

~1450 Medium CH₂ scissoring

~550 - 650 Medium-Strong C-Br stretching

Note: The most characteristic peak in the IR spectrum of 4-Bromocyclohexanone is the

strong absorption of the carbonyl group (C=O) of the cyclohexanone ring.[1]

Predicted Mass Spectrometry Data (EI-MS)
m/z Relative Intensity (%) Assignment

176/178 ~50 / ~50 [M]⁺ (Molecular ion)

97 ~100 [M - Br]⁺

69 Moderate [C₄H₅O]⁺

55 Moderate [C₄H₇]⁺

Note: A characteristic feature in the mass spectrum will be the presence of two molecular ion

peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 176 and 178, respectively. This is due

to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

4-Bromocyclohexanone.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromocyclohexanone in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 90° pulse angle with a relaxation delay of 1-2 seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a 45° pulse angle with a relaxation delay of 2-5 seconds.

Collect 1024-4096 scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the

TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Bromocyclohexanone, particularly the

ketone carbonyl group.

Methodology:

Sample Preparation (Thin Solid Film):
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Dissolve a small amount (a few milligrams) of 4-Bromocyclohexanone in a volatile

solvent like dichloromethane or acetone.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Bromocyclohexanone.

Methodology:

Sample Introduction: Introduce a dilute solution of 4-Bromocyclohexanone in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Instrumentation: Employ a high-resolution mass spectrometer, such as a magnetic sector or

time-of-flight (TOF) analyzer.

Data Acquisition:
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Scan a mass range of m/z 40-300.

The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. The relative intensities of the peaks provide information about the

stability of the ions.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Bromocyclohexanone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-
Bromocyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110694#spectroscopic-data-of-4-
bromocyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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